molecular formula C14H10N2O2 B12606027 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880770-86-5

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12606027
CAS No.: 880770-86-5
M. Wt: 238.24 g/mol
InChI Key: FJKRMZLCRICBOG-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines the structural features of benzodioxole and pyrrolopyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the coupling of a benzodioxole derivative with a pyrrolopyridine precursor under specific conditions, such as the use of a palladium catalyst, a phosphine ligand, and a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This disrupts the mitotic process, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both benzodioxole and pyrrolopyridine moieties allows for multiple modes of action and potential therapeutic applications .

Properties

CAS No.

880770-86-5

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10N2O2/c1-2-10-11(7-16-14(10)15-5-1)9-3-4-12-13(6-9)18-8-17-12/h1-7H,8H2,(H,15,16)

InChI Key

FJKRMZLCRICBOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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